1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves metal-catalyzed reactions . For example, the synthesis of antidepressant molecules often involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperidine ring attached to a bromo-fluorophenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
This compound, like many organic compounds, can undergo a variety of chemical reactions. For instance, it might be involved in the synthesis of biologically active molecules, including chemokine antagonists and pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its density, boiling point, vapor pressure, and other properties can be determined through various analytical techniques .Wissenschaftliche Forschungsanwendungen
Antipsychotic and Antihistaminic Activity
Compounds related to 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol have been studied for their potential antipsychotic and antihistaminic activities. For instance, the synthesis and study of benzyl esters of 3-methyl-4-phenyl-4-piperidinecarboxylic acid, a related compound, have provided insights into the geometries of piperidine moieties and their absolute configurations, which are essential for the development of specific antihistaminic drugs (O. Peeters, N. Blaton, C. J. Ranter, 1994).
Development of Motilin Receptor Agonists
Derivatives of 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol, such as N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, have been explored as motilin receptor agonists. These compounds demonstrate potentiation of neuronal-mediated contractions in gastric antrum tissue, suggesting potential applications in gastroprokinetic therapies (S. Westaway et al., 2009).
Synthesis of Neuroleptic Agents
Research into neuroleptic butyrophenones has included the synthesis of related compounds for use in metabolic studies, highlighting the importance of such derivatives in understanding the metabolism of neuroleptic drugs (I. Nakatsuka, K. Kawahara, A. Yoshitake, 1981).
Antimycobacterial Properties
Spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition of azomethine ylides, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds offer a new avenue for the development of antimycobacterial therapies (R. Kumar et al., 2008).
Anti-Leukemia Activity
Studies on 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides have revealed potential anti-leukemia activities, emphasizing the role of these compounds in cancer research (Dingrong Yang et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-11-6-9(3-4-12(11)14)7-15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMENTCLFQCEZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.